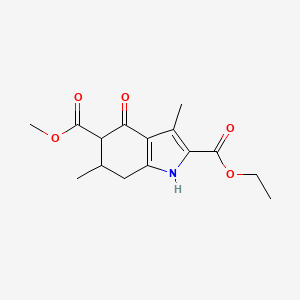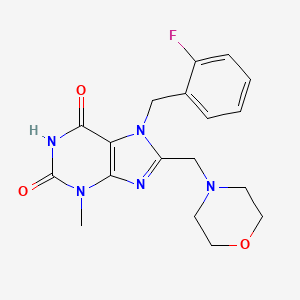![molecular formula C11H14ClNO5S B4413110 N-[(3-chloro-4-ethoxyphenyl)sulfonyl]alanine](/img/structure/B4413110.png)
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]alanine
描述
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]alanine, also known as CESAL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CESAL belongs to the class of sulfonamides, which are widely used as antibiotics, diuretics, and hypoglycemic agents. However, CESAL has a unique chemical structure that makes it distinct from other sulfonamides, thereby making it a promising candidate for various scientific applications.
作用机制
The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]alanine involves the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound binds to the active site of carbonic anhydrase enzymes and inhibits their activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in the pH of the tumor microenvironment, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects on the body. Studies have shown that this compound can inhibit the activity of various enzymes involved in the metabolism of carbohydrates, lipids, and nucleic acids. This compound has also been found to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.
实验室实验的优点和局限性
One of the major advantages of using N-[(3-chloro-4-ethoxyphenyl)sulfonyl]alanine in lab experiments is its high potency and specificity towards carbonic anhydrase enzymes. This makes it an ideal candidate for studying the mechanisms of action of these enzymes and their role in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards normal cells. Therefore, careful dosage and administration are required to ensure that the compound does not cause any adverse effects on the body.
未来方向
There are several future directions for research on N-[(3-chloro-4-ethoxyphenyl)sulfonyl]alanine. One of the major areas of research is in the development of novel cancer therapies based on the compound. Studies are ongoing to investigate the potential of this compound as a chemotherapeutic agent, either alone or in combination with other drugs. Another area of research is in the development of new carbonic anhydrase inhibitors based on the structure of this compound. These inhibitors could have potential therapeutic applications in various diseases such as glaucoma, epilepsy, and osteoporosis. Furthermore, studies are ongoing to investigate the potential of this compound as a diagnostic tool for various diseases, as well as its potential as a drug delivery system for targeted drug delivery.
科学研究应用
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]alanine has been extensively studied for its potential therapeutic applications in various scientific fields. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound has potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of key enzymes involved in cell survival and proliferation.
属性
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-3-18-10-5-4-8(6-9(10)12)19(16,17)13-7(2)11(14)15/h4-7,13H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHLIGTCIWMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4413040.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B4413042.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4413043.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4413059.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4413061.png)
![2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4413066.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4413074.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4413086.png)
![4-{4-[(phenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B4413094.png)
![4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4413103.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4413121.png)

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4413129.png)